molecular formula C26H18ClNO7 B11566324 2-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11566324
M. Wt: 491.9 g/mol
InChI Key: RQBLFSVAMWWEKX-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxole moiety, a chloro-substituted phenyl group, and a chromeno-pyrrole core

Preparation Methods

The synthesis of 2-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, typically starting with the preparation of the benzodioxole and chromeno-pyrrole intermediates. One common synthetic route includes:

    Formation of the Benzodioxole Intermediate: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.

    Synthesis of the Chromeno-Pyrrole Core: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno-pyrrole structure.

    Final Coupling and Functionalization: The benzodioxole intermediate is then coupled with the chromeno-pyrrole core, followed by chlorination and methoxylation to yield the final compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalytic processes and advanced purification techniques.

Chemical Reactions Analysis

2-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding dihydro derivatives.

    Substitution: Halogenation, nitration, and sulfonation reactions can be performed on the aromatic rings, introducing new functional groups.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions, forming new carbon-carbon bonds.

Common reagents and conditions used in these reactions include organic solvents, catalysts like palladium or platinum, and varying temperatures and pressures to control the reaction kinetics.

Scientific Research Applications

2-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the polymerization of tubulin, disrupting microtubule dynamics and causing cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 2-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include:

Properties

Molecular Formula

C26H18ClNO7

Molecular Weight

491.9 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-7-chloro-1-(4-hydroxy-3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H18ClNO7/c1-32-20-9-14(3-5-17(20)29)23-22-24(30)16-10-15(27)4-7-18(16)35-25(22)26(31)28(23)11-13-2-6-19-21(8-13)34-12-33-19/h2-10,23,29H,11-12H2,1H3

InChI Key

RQBLFSVAMWWEKX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=C(C3=O)C=C(C=C6)Cl)O

Origin of Product

United States

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